N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide is a synthetic organic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. The thiazole ring is further connected via an ethyl linker to a cyclohexanecarboxamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14-19(11-12-22-20(24)15-7-5-4-6-8-15)27-21(23-14)16-9-10-17(25-2)18(13-16)26-3/h9-10,13,15H,4-8,11-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYJFQSSJLEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a cyclohexanecarboxamide moiety, and a 3,4-dimethoxyphenyl group. Its complex structure allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O5S2 |
| Molecular Weight | 450.58 g/mol |
| CAS Number | 894017-10-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring is known to engage in hydrogen bonding and π-π stacking interactions, which can modulate enzyme activity and receptor signaling pathways.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence intracellular calcium levels through GPCR activation.
- Enzymes : It could act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Kinases : Preliminary studies suggest potential activity against various kinases involved in cancer pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation. For instance, benzamide derivatives have been shown to downregulate dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Activity
The thiazole ring and methoxy groups contribute to the antimicrobial properties observed in related compounds. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
Case Studies
- In Vitro Studies : A study demonstrated that related thiazole compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates compared to control groups . The compound's ability to penetrate biological membranes enhances its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, emphasizing synthetic yields, substituent effects, and physicochemical properties.
Physicochemical Properties
- Rip-B’s melting point (90°C) reflects its crystalline stability, likely due to planar benzamide stacking.
Notes
Data Limitations : Direct data on the target compound’s synthesis, yield, or bioactivity are absent in the provided evidence. Comparisons rely on structurally related analogs.
Recommendations : Further studies should prioritize synthesizing the target compound to evaluate its physicochemical properties (e.g., solubility, logP) and compare its bioactivity with Rip-B or compound 74.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
